molecular formula C17H19N5O3 B2845544 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide CAS No. 2034227-47-7

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide

Cat. No.: B2845544
CAS No.: 2034227-47-7
M. Wt: 341.371
InChI Key: JZQKDDAHVKTHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a 1,2,4-triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 3,5-dimethoxybenzamide group. The triazolopyrimidine scaffold is notable for its presence in bioactive molecules, particularly those targeting neurological pathways, as seen in microtubule-stabilizing agents . The 3,5-dimethoxybenzamide moiety may enhance lipophilicity and influence binding interactions through hydrogen bonding or hydrophobic effects.

Properties

IUPAC Name

3,5-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-24-14-6-13(7-15(8-14)25-2)16(23)18-5-3-4-12-9-19-17-20-11-21-22(17)10-12/h6-11H,3-5H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQKDDAHVKTHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(R)-3-(4-(5-Chloro-7-((3-methylbutan-2-yl)amino)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-difluorophenoxy)-N,N-dimethyl-propan-1-aminium Formate (Compound 18)

Core Structure : Shares the 1,2,4-triazolo[1,5-a]pyrimidine core.
Substituents :

  • Chloro and difluorophenoxy groups at positions 5 and 4.
  • A dimethylaminium-propanoxy side chain. Activity: Demonstrates microtubule-stabilizing properties, validated as a candidate for neurodegenerative diseases . Key Differences:
  • The target compound’s 3,5-dimethoxybenzamide group contrasts with the halogenated phenoxy and charged aminium group in Compound 17.
  • The propyl linker in the target compound may offer greater conformational flexibility compared to the rigid phenoxypropanaminium chain in Compound 18.

Impact of Substituents :

  • Halogenation (Cl, F in Compound 18): Enhances binding affinity but may increase toxicity risks.
  • Charged Side Chains (Compound 18): Increase solubility but may limit membrane permeability.

Broader Context: Heterocyclic Systems in Drug Discovery

While discusses N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-formyl] aldehyde hydrazones with antimicrobial activity , these compounds diverge structurally from the target molecule. Key distinctions include:

  • Core Heterocycle : Quinazoline vs. triazolopyrimidine.
  • Biological Targets: Antimicrobial (plant pathogens) vs. hypothesized neurological applications. This highlights how minor structural variations in heterocyclic systems can lead to vastly different therapeutic applications.

Research Implications and Limitations

  • Data Gaps : Direct pharmacological data for the target compound is absent in the provided evidence, necessitating further experimental validation.
  • Structural Inference : Comparisons rely on shared cores (e.g., triazolopyrimidine) and substituent trends from analogs like Compound 18 .
  • Synthetic Challenges : Differences in side-chain chemistry (e.g., benzamide vs. aminium) may require tailored synthetic strategies.

Q & A

Q. What analytical techniques quantify trace impurities in bulk synthesis batches?

  • UPLC-QTOF-MS detects impurities at <0.1% levels. For example, residual solvents (e.g., ethanol) are quantified via gas chromatography (GC), while degradants are monitored under stress conditions (acid/base, oxidation) .

Methodological Notes

  • Data Interpretation : Contradictions in biological activity (e.g., IC₅₀ variability) may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors .
  • Experimental Design : Use orthogonal techniques (e.g., NMR + HRMS) to confirm novel derivatives. For in vivo studies, prioritize compounds with >50% oral bioavailability in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.